Diethyl 3,4-difluorobenzylphosphonate
Description
Contextual Background of Organophosphonates in Chemical Synthesis and Materials Science
Organophosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, are a cornerstone in various fields of chemical science. Their applications are extensive, ranging from industrial uses to fine chemical synthesis. In materials science, they are employed as flame retardants, plasticizers, and corrosion inhibitors. The strong coordination of the phosphonate (B1237965) group to metal oxides makes them excellent anchoring agents for modifying surfaces. nih.gov In organic synthesis, organophosphonates are indispensable reagents, most notably in the Horner-Wadsworth-Emmons (HWE) reaction, which is a critical method for the stereoselective formation of alkenes from aldehydes and ketones. wikipedia.orgnrochemistry.com This reaction is valued for its reliability and the ease of separation of its water-soluble phosphate (B84403) byproducts. wikipedia.orgorganic-chemistry.org The synthesis of phosphonates is commonly achieved through the Michaelis-Arbuzov reaction, a robust transformation that involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comwikipedia.org
Significance of Fluorine Substitution in Benzyl (B1604629) Systems and its Impact on Chemical Properties and Reactivity
The introduction of fluorine atoms into organic molecules, particularly on aromatic rings like a benzyl group, imparts profound changes to their physicochemical properties. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability. The substitution of hydrogen with fluorine can lead to enhanced thermal and chemical stability due to the strength of the carbon-fluorine (C-F) bond. Furthermore, fluorine can participate in non-covalent interactions, such as C-F···H hydrogen bonds and other dipole-dipole interactions, which can influence the conformational preferences and crystal packing of molecules. These modifications are strategically exploited in medicinal chemistry to enhance the efficacy of drug candidates and in materials science to fine-tune the properties of organic electronic materials.
Research Objectives and Scope for Diethyl 3,4-difluorobenzylphosphonate Studies
Research into this compound is primarily driven by its potential as a versatile intermediate in organic synthesis. The presence of the difluorinated benzyl moiety makes it a valuable building block for creating more complex molecules with tailored properties.
The principal objectives for studying this specific compound include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes, predominantly via the Michaelis-Arbuzov reaction, and thoroughly characterizing the compound using modern analytical techniques.
Reactivity Studies: Investigating its utility as a reagent in carbon-carbon bond-forming reactions, particularly the Horner-Wadsworth-Emmons olefination, to produce difluorinated stilbenes and related unsaturated systems.
Application in Medicinal Chemistry: Using it as a precursor for the synthesis of novel biologically active compounds. The difluoro substitution pattern is of particular interest for its potential to modulate interactions with biological targets and improve pharmacokinetic profiles.
Materials Science Applications: Exploring its role in the creation of new polymers or functional materials where the unique electronic and physical properties conferred by the difluorobenzyl group can be advantageous.
The scope of these studies is focused on leveraging the unique combination of the phosphonate functional group and the difluorinated aromatic ring to access novel chemical entities that would be difficult to synthesize through other methods.
Chemical Profile and Synthesis
This compound is an organophosphorus compound that serves as a key reagent in synthetic organic chemistry.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 451455-95-1 |
| Molecular Formula | C₁₁H₁₅F₂O₃P |
| Molecular Weight | 264.20 g/mol |
| IUPAC Name | Diethyl (3,4-difluorobenzyl)phosphonate |
Data sourced from Guidechem. guidechem.com
The primary and most effective method for synthesizing this compound is the Michaelis-Arbuzov reaction . jk-sci.comwikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. wikipedia.org For this specific compound, the synthesis proceeds by reacting triethyl phosphite with 3,4-difluorobenzyl halide (bromide or chloride).
The reaction mechanism begins with the Sₙ2 attack of the phosphorus atom in triethyl phosphite on the benzylic carbon of the 3,4-difluorobenzyl halide. wikipedia.org This step forms a phosphonium (B103445) salt intermediate. In the subsequent step, the displaced halide anion attacks one of the ethyl groups of the phosphonium salt, also via an Sₙ2 mechanism, leading to the formation of the final this compound product and an ethyl halide byproduct. wikipedia.org The reaction is typically performed at elevated temperatures, often under neat conditions or in a high-boiling solvent.
Table 2: Components for Michaelis-Arbuzov Synthesis
| Reactant / Reagent | Role |
|---|---|
| 3,4-Difluorobenzyl bromide | Electrophile / Alkyl halide source |
| Triethyl phosphite | Nucleophile / Phosphorus source |
Applications in Synthetic Chemistry
The synthetic utility of this compound is centered on its application in the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.com This olefination reaction is a powerful tool for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
In a typical HWE reaction, the phosphonate is first deprotonated at the carbon adjacent to the phosphorus atom using a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a stabilized phosphonate carbanion. wikipedia.org This nucleophilic carbanion then adds to an aldehyde or ketone, forming an intermediate which subsequently eliminates a water-soluble dialkyl phosphate salt to yield the alkene product. wikipedia.org
By using this compound, chemists can introduce the 3,4-difluorobenzyl moiety into a wide range of molecular scaffolds. This is particularly valuable for synthesizing fluorinated analogs of known biologically active molecules or for creating novel materials. The resulting difluorinated alkenes are important precursors for pharmaceuticals, agrochemicals, and functional polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGFPQWSAJPWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 3,4 Difluorobenzylphosphonate
Established Reaction Pathways to Benzylphosphonates
The formation of the C-P bond in benzylphosphonates has traditionally been dominated by two key named reactions: the Michaelis-Arbuzov and the Michaelis-Becker reactions. These methods, while foundational, each present distinct mechanistic pathways and reaction conditions.
Michaelis-Arbuzov Reaction Approaches from Halogenated Precursors
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. The reaction mechanism is initiated by the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) product. nih.govwikipedia.org
For the synthesis of diethyl 3,4-difluorobenzylphosphonate, the reaction would typically involve the treatment of a 3,4-difluorobenzyl halide (e.g., 3,4-difluorobenzyl bromide or chloride) with triethyl phosphite.
Reaction Scheme:
Historically, this reaction often necessitates high temperatures, which can be a significant drawback. frontiersin.org However, advancements have introduced milder conditions. For instance, Lewis acid mediation can facilitate the reaction at room temperature, offering a more facile preparation of arylmethyl phosphonates. researchgate.net Microwave-assisted Michaelis-Arbuzov reactions have also emerged as a green and efficient alternative, often proceeding under solvent-free conditions with excellent yields and purity. researchgate.net
Table 1: Comparison of Michaelis-Arbuzov Reaction Conditions
| Condition | Temperature | Solvents | Catalysts | Key Features |
| Classical | High (often >150°C) | Often neat | None | High energy input, potential for side reactions |
| Lewis Acid Mediated | Room Temperature | Various organic solvents | Lewis Acids (e.g., ZnCl₂, AlCl₃) | Milder conditions, improved yields for some substrates |
| Microwave-Assisted | Elevated (Microwave) | Often solvent-free | None or catalyst-free | Rapid reaction times, high yields, green approach researchgate.net |
Michaelis-Becker and Related Nucleophilic Phosphonylation Syntheses
The Michaelis-Becker reaction provides an alternative route to phosphonates, particularly when the Michaelis-Arbuzov reaction is not suitable. This method involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a strong base. The base deprotonates the dialkyl phosphite to form a nucleophilic phosphite anion, which then displaces the halide from the alkyl halide. frontiersin.org
To synthesize this compound via this pathway, diethyl phosphite would be treated with a strong base (e.g., sodium ethoxide) to generate the diethyl phosphite anion, which then reacts with 3,4-difluorobenzyl halide.
Reaction Scheme:
A significant drawback of the classical Michaelis-Becker reaction is the requirement for strong bases, which can be sensitive to moisture and incompatible with certain functional groups. frontiersin.org To address this, variations using milder bases and phase-transfer catalysis have been developed. For example, a sustainable protocol using potassium carbonate as the base and polyethylene (B3416737) glycol (PEG) as a benign solvent and phase-transfer catalyst has been reported for the synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org Microwave irradiation has also been successfully applied to the Michaelis-Becker reaction, leading to improved yields and shorter reaction times.
Palladium-Catalyzed Benzylation of H-Phosphonate Diesters
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of C-P bonds, offering a milder and more efficient alternative to traditional methods. The palladium-catalyzed benzylation of H-phosphonate diesters (also known as the Hirao reaction) is particularly relevant for the synthesis of benzylphosphonates like this compound.
This reaction typically involves the coupling of a benzyl halide with a dialkyl H-phosphonate in the presence of a palladium catalyst and a suitable ligand.
Ligand Design and Optimization in Catalytic Processes
For the synthesis of benzylphosphonates, bulky and electron-rich phosphine (B1218219) ligands have been found to be particularly effective. One of the most successful ligands for this transformation is Xantphos , a xanthene-based diphosphine ligand with a wide bite angle. The use of a Pd(OAc)₂/Xantphos catalytic system has been shown to be highly efficient for the cross-coupling of various benzyl halides with H-phosphonate diesters, proceeding under mild conditions with high yields. researchgate.net The wide bite angle of Xantphos is believed to promote the desired reductive elimination step, leading to the formation of the C-P bond.
Table 2: Common Ligands in Palladium-Catalyzed Benzylation of H-Phosphonates
| Ligand | Structure | Key Features |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Common, but often requires higher temperatures. |
| Xantphos | Wide bite angle, highly effective for this reaction, promotes high yields under mild conditions. | |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Effective for a range of cross-coupling reactions. |
Scope and Limitations of Palladium-Catalyzed Routes for Fluorinated Systems
Palladium-catalyzed methods have shown considerable promise for the synthesis of fluorinated organic compounds. The cross-coupling of fluorinated aryl and benzyl halides is a well-established strategy. In the context of synthesizing this compound, the palladium-catalyzed reaction would involve the coupling of 3,4-difluorobenzyl halide with diethyl H-phosphonate.
The electronic properties of the fluorinated substrate can influence the reaction. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can affect the rate of oxidative addition to the palladium center. However, palladium-catalyzed systems, particularly with optimized ligands like Xantphos, have demonstrated good tolerance for a wide range of functional groups and substitution patterns on the benzyl halide, including electron-withdrawing groups. rsc.org
While generally robust, a potential limitation can be the competitive side reactions, such as the reduction of the benzyl halide or homo-coupling. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to maximize the yield of the desired fluorinated benzylphosphonate.
Novel and Green Chemistry Approaches in Phosphonate Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of phosphonates. rsc.orgrsc.orguef.fi These approaches focus on improving the efficiency and environmental friendliness of synthetic routes.
Several green methods are applicable to the synthesis of this compound:
Microwave-Assisted Synthesis: As mentioned for both the Michaelis-Arbuzov and Michaelis-Becker reactions, microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions with reduced solvent usage. researchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent, or in a recyclable solvent like polyethylene glycol (PEG), minimizes waste and environmental impact. frontiersin.orgrsc.org Solvent-free Michaelis-Arbuzov reactions under microwave conditions have been reported to be highly efficient. researchgate.net
Catalyst-Free Synthesis: In some cases, phosphonate synthesis can be achieved under catalyst-free conditions, further simplifying the reaction and purification process. For example, some microwave-assisted additions of dialkyl phosphites to aldehydes have been performed without any catalyst. researchgate.net
These green approaches offer more sustainable and efficient alternatives to traditional synthetic methods, aligning with the growing demand for environmentally responsible chemical manufacturing. rsc.orguef.fi
Development of Mild and Versatile Protocols
The most common and versatile method for the synthesis of this compound is the Michaelis-Arbuzov reaction. wikipedia.org This reaction is a cornerstone in the formation of carbon-phosphorus bonds and involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org In the case of this compound, the primary reactants are triethyl phosphite and 3,4-difluorobenzyl bromide.
The mechanism of the Michaelis-Arbuzov reaction begins with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic benzylic carbon of 3,4-difluorobenzyl bromide. wikipedia.org This initial step results in the formation of a trialkoxyphosphonium salt intermediate. organic-chemistry.org Subsequently, the displaced bromide anion attacks one of the ethyl groups on the phosphonium salt in a second SN2 reaction. wikipedia.org This leads to the formation of the final product, this compound, and ethyl bromide as a byproduct. wikipedia.org
| Parameter | Condition |
|---|---|
| Reactants | Substituted Benzyl Halide (e.g., 3,4-Difluorobenzyl bromide), Triethyl phosphite |
| Solvent | Neat (solvent-free) or high-boiling solvents (e.g., toluene, xylene) |
| Temperature | 120-180 °C |
| Reaction Time | Several hours |
| Work-up | Distillation or chromatographic purification |
Sustainable and Environmentally Benign Synthetic Strategies
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of benzylphosphonates. These modern approaches aim to reduce the use of harsh reaction conditions, volatile organic solvents, and hazardous reagents.
One such sustainable protocol involves the use of a Polyethylene glycol (PEG)/Potassium iodide (KI) catalytic system. frontiersin.org This method allows for the synthesis of benzyl phosphonates at room temperature, a significant improvement over the high temperatures typically required for the traditional Michaelis-Arbuzov reaction. frontiersin.org In this procedure, the reaction is carried out in PEG-400, which serves as a benign and recyclable solvent. frontiersin.org The presence of potassium iodide and potassium carbonate facilitates the reaction between the benzyl halide and the phosphite. frontiersin.org
The advantages of this approach are numerous, including milder reaction conditions, often leading to higher selectivity and yields, and the avoidance of volatile and toxic organic solvents. frontiersin.org The use of PEG as the reaction medium is particularly noteworthy due to its low toxicity, biodegradability, and ease of separation from the reaction products. frontiersin.org This methodology represents a significant step towards a more environmentally benign synthesis of this compound and related compounds.
| Parameter | Condition |
|---|---|
| Reactants | Substituted Benzyl Halide, Diethyl phosphite |
| Catalytic System | Potassium Iodide (KI) / Potassium Carbonate (K2CO3) |
| Solvent | Polyethylene glycol (PEG-400) |
| Temperature | Room Temperature |
| Advantages | Mild conditions, environmentally benign solvent, high yields, simple operation. frontiersin.org |
Advanced Spectroscopic and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the structural elucidation of Diethyl 3,4-difluorobenzylphosphonate in solution. By analyzing the magnetic properties of its constituent atomic nuclei—specifically ¹H, ¹³C, ³¹P, and ¹⁹F—a complete picture of the molecular framework can be assembled.
A full assignment of the NMR signals is crucial for the structural verification of this compound. While specific experimental data for this compound is not widely available in public literature, the expected signals can be predicted based on the known chemical shift ranges and coupling patterns of analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and the 3,4-difluorobenzyl moieties.
Ethyl Group: The ethoxy groups would give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), due to coupling with each other. The methylene protons would also exhibit coupling to the ³¹P nucleus.
Benzyl (B1604629) Group: The benzylic methylene protons (P-CH₂) would appear as a doublet due to coupling with the ³¹P nucleus. The aromatic protons would present as a complex multiplet pattern due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.
Ethyl Group: Two distinct signals are expected for the methyl and methylene carbons. These signals would be split into doublets due to coupling with the ³¹P nucleus.
Benzyl Group: A signal for the benzylic methylene carbon, showing a significant coupling to the ³¹P nucleus, would be observed. The aromatic region would display four signals for the six carbons, with their chemical shifts and coupling to ¹⁹F and ³¹P nuclei being indicative of their position relative to the substituents.
³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a simple yet informative tool for confirming the presence of the phosphonate (B1237965) group. A single signal is expected, and its chemical shift is characteristic of a phosphonate ester environment. This signal would be split into a multiplet due to coupling with the benzylic methylene protons and potentially with the fluorine atoms on the aromatic ring.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms at the C-3 and C-4 positions of the aromatic ring. The chemical shifts and the coupling constants between the two fluorine atoms and with the aromatic protons would definitively confirm the 3,4-substitution pattern.
Interactive Data Table: Predicted NMR Data for this compound (Note: The following table is predictive, as specific experimental data is not readily available.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| Ethyl CH₃ | ~1.3 | Triplet | J(H,H) ≈ 7 |
| Ethyl OCH₂ | ~4.1 | Doublet of Quartets | J(H,H) ≈ 7, J(H,P) ≈ 7 |
| Benzyl P-CH₂ | ~3.2 | Doublet | J(H,P) ≈ 22 |
| Aromatic H | 7.0 - 7.3 | Multiplet | J(H,H), J(H,F) |
| ¹³C | |||
| Ethyl CH₃ | ~16 | Doublet | J(C,P) ≈ 6 |
| Ethyl OCH₂ | ~62 | Doublet | J(C,P) ≈ 7 |
| Benzyl P-CH₂ | ~34 | Doublet | J(C,P) ≈ 139 |
| Aromatic C | 115 - 135 | Multiplets | J(C,F), J(C,P) |
| ³¹P | ~25 | Multiplet | J(P,H), J(P,F) |
| ¹⁹F | -110 to -140 | Multiplets | J(F,F), J(F,H) |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, for instance, connecting the ethyl CH₃ and OCH₂ signals, and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the benzylic methylene protons and the aromatic ring carbons, as well as the connectivity within the phosphonate ester moiety.
NMR spectroscopy can also provide insights into the three-dimensional structure and dynamic behavior of this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can reveal through-space proximities between protons. It could be used to study the preferred orientation of the diethyl phosphonate group relative to the 3,4-difluorobenzyl ring.
Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study conformational changes, such as the rotation around the C-P bond, which may be slow on the NMR timescale at lower temperatures.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming the presence of carbon, hydrogen, fluorine, oxygen, and phosphorus in the correct proportions. The exact mass of the [M+H]⁺ ion for C₁₁H₁₅F₂O₃P would be a key piece of data for its unequivocal identification.
Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C₁₁H₁₅F₂O₃P + H]⁺ | 265.0748 | Data not available |
| [C₁₁H₁₅F₂O₃P + Na]⁺ | 287.0567 | Data not available |
In the mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for benzylphosphonates include:
Cleavage of the P-C bond: This would lead to the formation of a stable difluorobenzyl cation.
Loss of the ethyl groups: Sequential loss of ethylene (B1197577) from the diethyl phosphonate moiety is a common fragmentation pathway for such esters.
Rearrangement reactions: Hydrogen rearrangements can also lead to characteristic fragment ions.
The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the different structural units within the molecule.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
No specific experimental FT-IR or Raman spectroscopic data for this compound has been found in the reviewed literature. While general characteristic vibrational frequencies for functional groups present in the molecule can be predicted, such as the P=O stretching vibration typically appearing in the range of 1200-1300 cm⁻¹, specific and detailed research findings from FT-IR and Raman analyses for this compound are not available. Therefore, a data table of vibrational frequencies and their assignments cannot be provided.
X-ray Crystallography for Solid-State Structural Determination
There is no publicly available information on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data, including unit cell parameters, space group, and key bond lengths and angles, are not available. Without these experimental findings, a detailed description of its solid-state structure and a corresponding data table cannot be generated.
Reactivity and Mechanistic Investigations of Diethyl 3,4 Difluorobenzylphosphonate
Horner-Wadsworth-Emmons (HWE) Reaction Applications
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, wherein a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form a carbon-carbon double bond. wikipedia.orgalfa-chemistry.com Diethyl 3,4-difluorobenzylphosphonate serves as a key reagent in this reaction to synthesize various substituted stilbenes and related olefinic compounds. The reaction is initiated by the deprotonation of the benzylic carbon, which is adjacent to the phosphonate (B1237965) group, to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. nrochemistry.com
A defining feature of the HWE reaction is its stereoselectivity. nrochemistry.com In its standard form, the reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com This selectivity arises from the stereochemical course of the reaction, which involves the formation of an intermediate oxaphosphetane. Steric factors in the transition state leading to this intermediate generally favor the anti-conformation of the larger substituents, resulting in the predominant formation of the (E)-isomer upon elimination of the phosphate (B84403) byproduct. organic-chemistry.org
However, the (E/Z) selectivity can be significantly influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions. researchgate.net For benzylphosphonates, reactions with aromatic aldehydes are known to produce almost exclusively (E)-alkenes. wikipedia.org To achieve (Z)-selectivity, modified conditions are necessary. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing ester groups (like trifluoroethyl) in conjunction with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to kinetically favor the formation of the (Z)-isomer. wikipedia.orgnih.gov This is because electron-deficient phosphonates can accelerate the elimination step, trapping the kinetic product. nrochemistry.comnih.gov
While specific experimental data for this compound is not extensively detailed in the literature, the general principles of the HWE reaction allow for predictable control over the stereochemical outcome.
Table 1: Factors Influencing (E/Z) Selectivity in HWE Reactions
| Factor | Condition Favoring (E)-Isomer | Condition Favoring (Z)-Isomer | Rationale |
|---|---|---|---|
| Phosphonate Structure | Standard diethyl or dimethyl esters | Esters with electron-withdrawing groups (e.g., trifluoroethyl, aryl) | Electron-withdrawing groups accelerate elimination, favoring the kinetic (Z)-product. nrochemistry.comnih.gov |
| Base/Counterion | Li⁺ or Na⁺ bases (e.g., NaH, BuLi) | K⁺ bases with crown ethers (e.g., KHMDS/18-crown-6) | Potassium salts and dissociating conditions can favor the kinetic pathway leading to the (Z)-alkene. wikipedia.orgresearchgate.net |
| Aldehyde Structure | Aromatic aldehydes | Aliphatic aldehydes (selectivity is often lower) | Aromatic aldehydes generally give high (E)-selectivity under standard conditions. wikipedia.org |
| Temperature | Higher temperatures (e.g., 23 °C) | Lower temperatures (e.g., -78 °C) | Lower temperatures can trap the kinetically formed (Z)-adduct before equilibration to the more stable (E)-form. |
The two fluorine atoms on the benzyl (B1604629) ring of this compound exert a significant influence on its reactivity in the HWE reaction. Fluorine is a highly electronegative atom, and its presence on the aromatic ring has two main effects:
Increased Acidity of the Benzylic Proton : The strong electron-withdrawing inductive effect of the fluorine atoms increases the acidity of the benzylic C-H bond. This facilitates the initial deprotonation step, allowing the formation of the phosphonate carbanion under milder basic conditions compared to non-fluorinated benzylphosphonates. Kinetic studies on related substituted benzylphosphonates have shown that electron-withdrawing groups on the phosphonate reagent increase the reaction rate. arkat-usa.org
Stabilization of the Carbanion : The resulting carbanion is stabilized by the inductive effect of the fluorine substituents, which delocalizes the negative charge. This enhanced stability can influence the nucleophilicity and subsequent reactivity of the carbanion with the carbonyl partner.
These electronic effects broaden the scope of the reaction, enabling efficient olefination of a wide variety of aldehydes and ketones, including those that may be less reactive. The increased reactivity allows the synthesis of a diverse range of 3,4-difluorostilbene derivatives, which are of interest in materials science and medicinal chemistry. researchgate.net
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic carbon of this compound is an electrophilic center, susceptible to nucleophilic attack. This reactivity is inherent to its structure as a benzylic phosphonate, where the phosphonate group can act as a leaving group, although this is less common than substitution of a halide. More typically, the compound is synthesized from the corresponding 3,4-difluorobenzyl halide via a nucleophilic substitution reaction.
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular S_N1 reaction, which involves a carbocation intermediate, and the bimolecular S_N2 reaction, which is a single concerted step. quora.com The preferred pathway depends on the substrate structure, the nucleophile, the leaving group, and the solvent. libretexts.org
For a substrate like this compound, the benzylic position is primary. Primary substrates strongly favor the S_N2 mechanism because the formation of a primary carbocation is highly energetically unfavorable. byjus.com The S_N2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is a chiral center. quora.com The synthesis of related fluorinated benzylphosphonates via the Michaelis–Arbuzov reaction, where a trialkyl phosphite (B83602) acts as the nucleophile attacking a benzyl halide, proceeds through a classic S_N2 mechanism.
An S_N1 mechanism is generally disfavored for this compound. Although the benzylic position can stabilize a carbocation through resonance with the aromatic ring, the strong electron-withdrawing inductive effect of the two fluorine atoms would significantly destabilize an adjacent positive charge. nih.gov This destabilization makes the formation of the 3,4-difluorobenzyl carbocation intermediate required for an S_N1 pathway energetically prohibitive. Therefore, reactions at the benzylic position are expected to proceed almost exclusively via an S_N2 or S_N2-like pathway. libretexts.org
The electrophilic benzylic carbon can react with a variety of nucleophiles, assuming a suitable leaving group (like a halide in its precursor, 3,4-difluorobenzyl bromide). This reactivity is fundamental to its synthesis and potential derivatization.
Table 2: Predicted Reactivity of 3,4-Difluorobenzyl Precursors with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Product Type | Mechanistic Note |
|---|---|---|---|
| Phosphorus Nucleophiles | Triethyl phosphite | This compound | Michaelis–Arbuzov reaction (S_N2). |
| Oxygen Nucleophiles | Alkoxides (e.g., NaOEt), Phenoxides | 3,4-Difluorobenzyl ethers | Williamson ether synthesis (S_N2). |
| Nitrogen Nucleophiles | Ammonia, Amines (e.g., RNH₂) | 3,4-Difluorobenzylamines | S_N2 alkylation of amines. |
| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | 3,4-Difluorobenzyl sulfides | S_N2 reaction with highly effective sulfur nucleophiles. |
| Carbon Nucleophiles | Cyanide (e.g., KCN), Enolates | 3,4-Difluorophenylacetonitrile, etc. | S_N2 reaction for C-C bond formation. |
Hydrolysis and Transesterification Reactions of the Phosphonate Moiety
The diethyl phosphonate group itself is a reactive functional group, susceptible to hydrolysis and transesterification reactions that occur at the phosphorus center. These reactions involve nucleophilic attack on the electrophilic phosphorus atom.
Hydrolysis, the cleavage of the P-O-Et ester bonds by water, can be catalyzed by either acid or base. nih.gov
Acid-catalyzed hydrolysis : Under acidic conditions (e.g., concentrated HCl), the reaction proceeds in two consecutive steps, first yielding the monoester (ethyl 3,4-difluorobenzylphosphonate) and then the final phosphonic acid (3,4-difluorobenzylphosphonic acid). researchgate.netnih.gov Kinetic studies on related α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the phenyl ring, such as chloro or nitro groups, accelerate the rate of hydrolysis. nih.gov By analogy, the 3,4-difluoro substituents are expected to increase the rate of hydrolysis of this compound compared to the non-fluorinated analogue.
Base-catalyzed hydrolysis : Under basic conditions (e.g., NaOH), the hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus center to displace an ethoxide ion. nih.gov This process is generally efficient but can be slower for sterically hindered phosphonates. nih.gov
Transesterification is the process of exchanging the alkoxy groups of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new phosphonate ester, (R'O)₂P(O)CH₂Ar. This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. researchgate.net While specific kinetic data for the transesterification of this particular phosphonate is scarce, the principles are well-established for other esters. mdpi.com
Reactions Involving the Phosphonate Anion and its Metal Derivatives
The reactivity of this compound is significantly centered around the chemistry of the carbanion formed by deprotonation of the benzylic carbon. This phosphonate anion is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar The anion's stability is enhanced by the electron-withdrawing phosphonate group, making it less basic but more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org
The formation of the phosphonate anion from this compound is typically achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the stereochemical outcome of subsequent reactions. conicet.gov.ar Common bases used for this deprotonation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyl lithium (BuLi). organic-chemistry.orgalfa-chemistry.com The reaction is generally carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl ether (DME). alfa-chemistry.com
Once generated, the this compound anion readily reacts with a variety of electrophiles. The most prominent application of this anion is its reaction with aldehydes and ketones to synthesize alkenes, a transformation known as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction is a cornerstone of organic synthesis due to its high reliability and stereocontrol, typically favoring the formation of (E)-alkenes. conicet.gov.arorganic-chemistry.org
The mechanism of the HWE reaction involves the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This initial addition is the rate-limiting step and leads to the formation of an intermediate oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then undergoes elimination to yield the alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous workup. organic-chemistry.orgalfa-chemistry.com
The reaction of the this compound anion with an aldehyde, for instance, would proceed as follows:
Deprotonation: The phosphonate is treated with a base to form the nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.
Oxaphosphetane Formation: A cyclic intermediate is formed.
Elimination: The intermediate collapses to form the (E)-alkene and a diethyl phosphate salt.
The general conditions for the Horner-Wadsworth-Emmons reaction involving a phosphonate like this compound are summarized in the table below.
| Parameter | Typical Conditions | Notes |
| Base | NaH, KOtBu, BuLi | The choice of base can affect stereoselectivity. conicet.gov.arorganic-chemistry.org |
| Solvent | THF, DME | Aprotic solvents are generally used. alfa-chemistry.com |
| Temperature | From -78 °C to room temperature | Lower temperatures can enhance stereoselectivity. |
| Reactant | Aldehydes, Ketones | The phosphonate anion is reactive enough to react with ketones. alfa-chemistry.com |
| Product | Predominantly (E)-alkenes | The reaction is known for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org |
Beyond the standard HWE reaction, modifications exist that can alter the stereochemical outcome. For example, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers, can lead to the preferential formation of (Z)-alkenes. youtube.com
In addition to reactions with aldehydes and ketones, the nucleophilic phosphonate anion derived from this compound is expected to react with other electrophiles. These reactions could include alkylations with alkyl halides and acylations with acyl chlorides, further expanding the synthetic utility of this reagent.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Investigations (e.g., DFT)
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of organophosphorus compounds like Diethyl 3,4-difluorobenzylphosphonate. researchgate.net DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for calculating the electronic structure and energetic properties of medium-sized molecules. epstem.net
The electronic structure of this compound is fundamentally shaped by the interplay of its constituent functional groups: the 3,4-difluorobenzyl moiety, the phosphonate (B1237965) group, and the ethyl esters. DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-difluorophenyl ring, while the LUMO is likely centered on the phosphonate group, particularly the P=O bond, and the C-P bond's antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. It allows for the investigation of charge distribution and interactions between orbitals. For instance, NBO analysis can quantify the delocalization of electron density from the fluorine lone pairs and the phenyl ring into the rest of the molecule, as well as the nature of the bonding in the phosphonate group. researchgate.net
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a DFT analysis of this compound, based on typical values for similar aromatic phosphonates.
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -7.2 | 3,4-difluorophenyl ring |
| LUMO | -1.5 | Phosphonate group (P=O) |
| HOMO-1 | -8.1 | P-O-C sigma bonds |
| LUMO+1 | -0.8 | Phenyl ring (π*) |
Note: The data in this table is illustrative and based on general principles of computational chemistry for analogous compounds.
The presence of multiple single bonds in this compound gives rise to a complex conformational landscape. The rotation around the C-C bond of the benzyl (B1604629) group, the C-P bond, and the P-O and O-C bonds of the ethyl groups all contribute to the existence of various conformers. The fluorine atoms on the benzene (B151609) ring introduce additional steric and electronic effects that influence the preferred molecular geometry. nih.govsemanticscholar.org
Computational methods, such as DFT, can be employed to perform a systematic conformational search to identify the stable conformers and their relative energies. mdpi.com The results of such a search would reveal the global minimum energy structure, which is the most populated conformation at thermal equilibrium, as well as other low-energy conformers. The interplay of steric hindrance between the bulky diethyl phosphonate group and the benzene ring, along with electrostatic interactions involving the polar C-F and P=O bonds, will dictate the conformational preferences. sci-hub.box
An illustrative data table of a conformational analysis is presented below, showing hypothetical relative energies of different conformers.
| Conformer | Dihedral Angle (C-C-P-O) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 (Global Minimum) |
| B | 180° | 1.2 |
| C | -60° | 0.8 |
Note: The data in this table is for illustrative purposes to demonstrate the output of a conformational analysis.
Quantum chemical calculations are highly valuable for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H, ¹³C, ¹⁹F, and ³¹P NMR chemical shifts of this compound. epstem.netnih.gov The calculated chemical shifts can be correlated with experimental values to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging. nih.gov
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using DFT. bohrium.com The calculated vibrational frequencies and intensities correspond to the various vibrational modes of the molecule, such as the characteristic P=O stretching, C-F stretching, and the vibrations of the phenyl ring and ethyl groups. researchgate.net A comparison with experimental spectra can aid in the assignment of the observed absorption bands. researchgate.net
A hypothetical comparison of calculated and experimental spectroscopic data is shown below.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ³¹P NMR Chemical Shift (ppm) | 22.5 | 21.8 |
| ¹⁹F NMR Chemical Shift (ppm) | -138.2, -145.6 | -137.9, -145.1 |
| P=O Stretching Freq. (cm⁻¹) | 1255 | 1250 |
Note: The data in this table is illustrative and represents the type of comparison made in computational studies.
Theoretical Modeling of Reaction Mechanisms
Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, including the synthesis of this compound. mdpi.com The most common synthetic route to this class of compounds is the Michaelis-Arbuzov reaction. nih.govwikipedia.org
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, this would involve the reaction of triethyl phosphite with 3,4-difluorobenzyl halide. DFT calculations can be used to map out the entire reaction pathway, including the reactants, intermediates, transition states, and products. chemrxiv.org
By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for each step of the reaction can be calculated. This provides crucial information about the reaction kinetics and the rate-determining step. For the Michaelis-Arbuzov reaction, the mechanism is generally considered to be a two-step process involving an initial Sₙ2 attack of the phosphite on the benzyl halide, followed by a dealkylation step. wikipedia.org
A hypothetical data table for activation energies is presented below.
| Reaction Step | Activation Energy (kcal/mol) |
| Sₙ2 Attack | 15.2 |
| Dealkylation | 20.5 (Rate-determining) |
Note: This data is illustrative and based on typical values for Michaelis-Arbuzov reactions.
The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and kinetics. chemrxiv.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents on the energies of the reactants, intermediates, and transition states. For the Michaelis-Arbuzov reaction, polar solvents are known to stabilize the charged intermediates and transition states, thereby accelerating the reaction rate. chemrxiv.org
Furthermore, the role of catalysts in the synthesis of phosphonates can be investigated computationally. While the Michaelis-Arbuzov reaction is often performed thermally, certain catalysts can lower the activation energy and improve the reaction efficiency. Theoretical modeling can help in understanding the mechanism of catalysis by examining how the catalyst interacts with the reactants and stabilizes the transition state. nih.gov
Structure-Reactivity Relationship Predictions for Fluorinated Benzylphosphonates
The relationship between the molecular structure of fluorinated benzylphosphonates, such as this compound, and their chemical reactivity is a critical area of study, significantly illuminated by computational chemistry. The introduction of fluorine atoms to the benzyl ring dramatically alters the electronic properties and steric profile of the molecule, thereby influencing its reactivity and biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and other theoretical models are employed to predict the reactivity of these compounds. researchgate.netnih.gov These models correlate physicochemical or structural descriptors with chemical reactivity or biological activity. For fluorinated benzylphosphonates, key descriptors often include electronic parameters (such as Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital - HOMO/LUMO energies), steric effects, and lipophilicity. researchgate.netnih.gov
The potent electron-withdrawing nature of fluorine is a dominant factor. nih.gov This inductive effect deactivates the aromatic ring, which can slow metabolic oxidation pathways and enhance the molecule's stability and retention time in biological systems. nih.gov Computational methods like Density Functional Theory (DFT) are used to calculate and visualize the impact of fluorination on the molecule's frontier molecular orbitals (HOMO and LUMO). The position of the fluorine atoms on the benzene ring dictates the extent of these electronic modifications. nih.govumons.ac.be For instance, the calculated HOMO/LUMO energy levels for a fluorinated polymer were found to be significantly lower compared to its non-fluorinated analog, a direct consequence of fluorine's high electron-withdrawing capability. nih.gov
The following interactive table summarizes the predicted effects of different fluorination patterns on the reactivity of diethyl benzylphosphonate isomers, based on established chemical principles and computational predictions.
| Isomer/Compound | Key Structural Feature | Predicted Effect on Reactivity | Computational Insight |
|---|---|---|---|
| This compound | Fluorine atoms in meta- and para-positions | Strong inductive electron-withdrawal deactivates the aromatic ring, potentially increasing stability against metabolic oxidation. nih.gov | Lowers HOMO/LUMO energy levels, altering the electronic profile. nih.gov |
| Diethyl 2,3-difluorobenzylphosphonate | Fluorine atoms in ortho- and meta-positions | Ortho-fluorine increases steric hindrance and electron-withdrawing effects, which can slow nucleophilic substitution reactions. | Altered LUMO distribution compared to other isomers. |
| Benzylphosphonates with Electron-Donating Groups (e.g., -Me, -OMe) | Presence of groups like methyl or methoxy (B1213986) on the benzyl ring | Generally increases the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack. | Raises HOMO energy levels compared to fluorinated analogs. |
| Benzylphosphonates with other Electron-Withdrawing Groups (e.g., -NO2, -CN) | Presence of nitro or cyano groups on the benzyl ring | Strongly deactivates the aromatic ring, similar to or stronger than fluorine, affecting reaction yields and stability. | Significantly lowers LUMO energy, indicating higher electrophilicity. nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
Diethyl 3,4-Difluorobenzylphosphonate as a Versatile Synthetic Building Block
The reactivity of this compound makes it a key component in a variety of synthetic transformations, enabling the efficient construction of fluorinated organic molecules.
Precursor to Fluorinated Alkenes and Functionalized Styrenes
One of the most significant applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netconicet.gov.arresearchgate.net This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. In a typical HWE reaction, the phosphonate (B1237965) is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to yield an alkene, with the concomitant formation of a water-soluble phosphate (B84403) byproduct that is easily removed.
The use of this compound in the HWE reaction provides a direct and efficient route to a variety of 3,4-difluorostyrene (B50085) derivatives and other fluorinated alkenes. researchgate.net The reaction with various aldehydes can introduce a wide range of substituents, leading to a diverse array of functionalized styrenes. These products are valuable intermediates in their own right, serving as precursors for polymers, pharmaceuticals, and agrochemicals. The HWE reaction is often favored for its high E-selectivity, leading predominantly to the trans-isomer of the resulting alkene.
Table 1: Representative Horner-Wadsworth-Emmons Reaction with this compound
| Aldehyde Reactant | Base | Solvent | Product (Fluorinated Alkene) |
| Benzaldehyde | NaH | THF | (E)-1-(3,4-difluorophenyl)-2-phenylethene |
| 4-Methoxybenzaldehyde | KHMDS | Toluene | (E)-1-(3,4-difluorophenyl)-2-(4-methoxyphenyl)ethene |
| Acetaldehyde | LiHMDS | THF | (E)-1-(3,4-difluorophenyl)prop-1-ene |
This table is illustrative of typical HWE reactions and may not represent experimentally verified outcomes for this compound.
Synthesis of Complex Organic Molecules through Cascade Cyclizations and Derivatizations
The difunctional nature of this compound, possessing both the phosphonate group and the fluorinated aromatic ring, makes it an attractive substrate for cascade cyclization reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid assembly of complex molecular frameworks from simple precursors. beilstein-journals.org
For instance, the alkene products derived from the HWE reaction of this compound can be designed to undergo subsequent intramolecular cyclization reactions. The fluorine atoms on the benzene (B151609) ring can influence the reactivity and regioselectivity of these cyclizations, potentially enabling the synthesis of unique polycyclic aromatic or heterocyclic systems. While specific examples involving this compound are not extensively documented, the principles of cascade reactions suggest its significant potential in this area.
Construction of Heterocyclic Systems and Analogs
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various fluorinated heterocyclic systems. The phosphonate group can be transformed into other functional groups, or the entire benzylphosphonate moiety can be incorporated into a larger heterocyclic scaffold.
For example, the phosphonate can be used to introduce the 3,4-difluorobenzyl group into a pre-existing heterocyclic core. Alternatively, the reactivity of the benzylic position and the aromatic ring can be exploited in cyclization reactions to form new heterocyclic rings. The presence of the difluoro substitution pattern can impart unique electronic and lipophilic properties to the resulting heterocyclic molecules, which can be advantageous for their biological activity or material properties.
Role in the Development of Advanced Materials
The incorporation of organophosphorus compounds, particularly those with fluorine substituents, into polymeric and supramolecular structures is a growing area of materials science. This compound is a promising candidate for the development of advanced materials with tailored properties.
Integration into Functional Polymer Architectures (e.g., flame retardancy, thermal responsiveness)
Organophosphorus compounds are well-known for their flame-retardant properties. nih.govmdpi.commdpi.com When incorporated into polymer backbones or used as additives, they can significantly enhance the fire resistance of the material. Upon heating, phosphorus-containing compounds can form a protective char layer that insulates the underlying material from the heat source and reduces the release of flammable volatiles. The presence of fluorine in this compound could potentially offer synergistic flame-retardant effects.
This compound can be chemically integrated into polymer architectures, for example, by converting the phosphonate into a diol and then using it as a monomer in polyester (B1180765) or polyurethane synthesis. Such reactive flame retardants are covalently bound to the polymer chain, which prevents their leaching and ensures long-term performance.
Furthermore, the introduction of the 3,4-difluorobenzyl group could influence the thermal responsiveness of polymers. The specific intermolecular interactions introduced by the fluorinated aromatic ring might lead to polymers that exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, making them suitable for applications in smart hydrogels, sensors, and drug delivery systems.
Table 2: Potential Impact of this compound on Polymer Properties
| Polymer Type | Method of Incorporation | Potential Property Enhancement |
| Poly(ethylene terephthalate) (PET) | Co-monomer (as a diol derivative) | Improved flame retardancy, altered thermal stability |
| Polyurethanes | Chain extender or cross-linker | Enhanced fire resistance, modified mechanical properties |
| Polyacrylates | Additive or co-monomer | Increased thermal stability, potential for thermoresponsive behavior |
This table outlines potential applications and is based on the general properties of organophosphorus and fluorinated compounds in polymers.
Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into well-defined, functional structures. nih.gov The 3,4-difluorobenzyl group in this compound can participate in various non-covalent interactions, including dipole-dipole interactions, π-π stacking, and halogen bonding.
These interactions can be exploited to direct the self-assembly of molecules into ordered structures such as liquid crystals, gels, or nanoparticles. The phosphonate group itself can also engage in strong hydrogen bonding or coordinate with metal ions, providing another handle for controlling the self-assembly process. The combination of the fluorinated aromatic ring and the phosphonate moiety offers a unique platform for designing novel supramolecular materials with interesting electronic, optical, or recognition properties.
Potential in Organic Electronic Device Components
The unique molecular structure of this compound, featuring a fluorinated aromatic ring and a polar phosphonate group, suggests its potential utility as a component in organic electronic devices. While specific research on this exact compound in organic electronics is not extensively documented, the known functions of analogous organophosphorus compounds, particularly phosphonates, allow for the extrapolation of its potential applications. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, making it a candidate for various roles within device architectures such as Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).
In the context of perovskite solar cells, a rapidly advancing field within organic and hybrid photovoltaics, organic phosphonate additives have been shown to play a crucial role in defect passivation. mdpi.comscispace.commdpi.com The phosphonate group can interact with undercoordinated metal ions (e.g., Pb2+) in the perovskite film, passivating defect states that would otherwise act as charge recombination centers. mdpi.comscispace.commdpi.com This passivation leads to improved crystallinity, enhanced charge carrier lifetimes, and ultimately, higher power conversion efficiencies and better long-term stability of the solar cells. mdpi.comscispace.commdpi.com Although studies have not specifically named this compound, its fundamental phosphonate structure suggests it could perform a similar function.
Furthermore, the incorporation of fluorinated moieties, such as the difluorobenzyl group in this compound, is a well-established strategy in the design of materials for organic electronics. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material, which can be advantageous for tuning the energy level alignment at interfaces within a device to facilitate efficient charge transport. Additionally, the presence of fluorine can enhance the material's thermal and oxidative stability, leading to longer device lifetimes.
The table below summarizes the potential roles of this compound in various organic electronic device components, based on the known properties of similar phosphonate and fluorinated organic compounds.
| Device Component | Potential Role of this compound | Anticipated Benefits |
| Interfacial Layer | Surface modification of metal oxide electrodes (e.g., ITO, ZnO, TiO2) | Improved work function tuning, enhanced charge injection/extraction, reduced interfacial recombination. |
| Perovskite Solar Cells | Additive for defect passivation of the perovskite layer | Increased power conversion efficiency, improved device stability, enhanced film morphology. mdpi.comscispace.commdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or hole-blocking layer component | Balanced charge injection, improved device efficiency and lifetime. |
| Organic Field-Effect Transistors (OFETs) | Dielectric surface modifier | Reduced charge trapping at the semiconductor-dielectric interface, improved charge carrier mobility. |
Applications in Catalysis and Ligand Design
The presence of a phosphorus atom with a lone pair of electrons in the phosphonate group of this compound makes it a candidate for applications in catalysis, both as a ligand for metal-catalyzed transformations and as a precursor for organocatalysts. The specific electronic and steric properties imparted by the difluorobenzyl group can modulate the catalytic activity and selectivity.
Phosphonate Ligands in Metal-Catalyzed Transformations
Phosphorus compounds, particularly phosphines and phosphonates, are a cornerstone of ligand design in homogeneous catalysis. They are widely used to stabilize and activate metal centers in a variety of catalytic transformations, most notably in cross-coupling reactions. While specific studies detailing the use of this compound as a ligand are limited, the general principles of phosphonate coordination chemistry provide a strong basis for its potential in this area.
Phosphonate ligands can coordinate to a variety of transition metals, including palladium, rhodium, and nickel, which are commonly used in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The strength of the metal-phosphorus bond and the electronic environment around the metal center can be fine-tuned by the substituents on the phosphorus atom. In the case of this compound, the electron-withdrawing difluorobenzyl group would be expected to decrease the electron-donating ability of the phosphonate oxygen, which could in turn influence the catalytic activity of the metal center.
Metal-phosphonate materials, which can be formed from compounds like this compound, have also been explored as heterogeneous catalysts. mdpi.comscispace.comresearchgate.net These materials can offer advantages such as ease of separation from the reaction mixture and potential for recyclability. For instance, zirconium phosphonates have been recognized as promising solid acid catalysts due to their tunable acidity, thermal stability, and water tolerance. mdpi.com
The table below outlines potential metal-catalyzed transformations where phosphonate ligands derived from or analogous to this compound could be employed.
| Catalytic Transformation | Metal Catalyst | Potential Role of Phosphonate Ligand |
| Suzuki-Miyaura Coupling | Palladium(0) | Stabilization of the active catalytic species, modulation of catalytic activity and selectivity. |
| Heck Reaction | Palladium(0) | Control of regioselectivity and catalyst stability. |
| Sonogashira Coupling | Palladium(0)/Copper(I) | Enhancement of catalytic efficiency and substrate scope. |
| Hydrogenation | Rhodium(I), Ruthenium(II) | Chiral versions could induce enantioselectivity in asymmetric hydrogenation. |
Organic Catalysis Utilizing Phosphonate Derivatives
In the realm of organocatalysis, chiral phosphoric acids, which are derivatives of phosphonic acids, have emerged as powerful catalysts for a wide range of enantioselective transformations. While this compound is an ester, it can be hydrolyzed to the corresponding phosphonic acid, which could then potentially be used as a Brønsted acid catalyst or as a precursor to more complex chiral organocatalysts.
The acidity of the phosphonic acid derived from this compound would be influenced by the electron-withdrawing difluorobenzyl group, potentially making it a more effective catalyst for certain reactions compared to non-fluorinated analogues. Chiral versions of such phosphonic acids or their derivatives could be employed in asymmetric reactions, where the catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other.
Furthermore, the phosphonate moiety can be incorporated into more complex molecular scaffolds to create multifunctional organocatalysts. For example, phosphonate groups have been used in the design of catalysts for the phospha-Michael reaction, an important carbon-phosphorus bond-forming reaction. mdpi.com The fluorinated benzyl (B1604629) group could impart unique solubility and electronic properties to such catalysts.
The potential applications of phosphonate derivatives in organic catalysis are summarized in the table below.
| Type of Organic Catalysis | Potential Role of Phosphonate Derivative | Example Reactions |
| Brønsted Acid Catalysis | As a phosphonic acid catalyst | Friedel-Crafts reactions, Mannich reactions, cyclizations. |
| Chiral Brønsted Acid Catalysis | As a precursor to chiral phosphoric acid catalysts | Enantioselective additions to imines, cycloadditions. |
| Bifunctional Catalysis | Incorporation into a larger molecule with another catalytic group | Asymmetric Michael additions, aldol (B89426) reactions. |
Future Research Directions and Emerging Opportunities
Development of Asymmetric Synthetic Routes
The creation of chiral phosphonates is a significant objective, as stereochemistry often plays a crucial role in determining the biological activity of pharmaceutical agents. While the direct asymmetric synthesis of Diethyl 3,4-difluorobenzylphosphonate itself is not the primary focus, the development of asymmetric routes to its derivatives, particularly α-aminophosphonates, is a key area of research. Current strategies often result in racemic mixtures, necessitating challenging and costly resolution steps. Future research will focus on developing stereoselective methods to produce enantiomerically pure compounds.
Several established methodologies for the asymmetric synthesis of α-aminophosphonates could be adapted for derivatives of this compound. mdpi.com These approaches typically fall into categories based on the key bond-forming step.
Key Asymmetric Strategies:
Catalytic Asymmetric Kabachnik-Fields Reaction: This three-component reaction of an amine, a carbonyl compound, and a phosphite (B83602) is a powerful tool for creating α-aminophosphonates. beilstein-journals.org Future work will involve designing chiral catalysts, such as Brønsted acids or metal complexes, that can effectively control the stereochemical outcome when using substrates like 3,4-difluorobenzaldehyde (B20872). mdpi.com
Addition to Chiral Imines: The diastereoselective addition of a phosphite nucleophile to a chiral imine, often derived from a chiral amine or auxiliary, is a well-established strategy. Research will aim to optimize reaction conditions and chiral auxiliaries specifically for fluorinated aromatic systems.
Enantioselective Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated phosphonates or enamidophosphonates using chiral metal catalysts (e.g., Rhodium or Ruthenium complexes) presents another viable route to chiral phosphonates.
The table below summarizes potential asymmetric routes applicable to the synthesis of chiral derivatives.
| Asymmetric Strategy | Description | Potential for this compound Derivatives |
| Chiral Catalyst-controlled Reactions | Use of chiral Lewis acids, Brønsted acids, or phase-transfer catalysts to induce enantioselectivity in reactions like the Kabachnik-Fields or Pudovik reaction. | High potential for creating stereocenters adjacent to the phosphonate (B1237965) group by reacting 3,4-difluorobenzaldehyde with amines and diethyl phosphite in the presence of a chiral catalyst. mdpi.com |
| Substrate-controlled Reactions | Incorporation of a chiral auxiliary into one of the reactants (amine or carbonyl) to direct the stereochemical outcome of the addition reaction. | Applicable by using chiral amines or aldehydes derived from natural sources to guide the diastereoselective formation of the C-P or C-N bond. |
| Enantioselective C-H Functionalization | Direct, enantioselective activation and functionalization of the benzylic C-H bond to introduce the phosphonate group. | A highly advanced and atom-economical approach, though challenging. It would represent a significant breakthrough in phosphonate synthesis. |
Success in this area will provide access to a library of stereochemically defined fluorinated phosphonates, enabling detailed structure-activity relationship (SAR) studies and the development of more potent and selective bioactive molecules.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The synthesis of organofluorine compounds, including this compound, often involves hazardous reagents and highly energetic reactions that can be difficult to control on a large scale in traditional batch reactors. beilstein-journals.orgnih.gov Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a safer, more efficient, and scalable alternative. nih.govrsc.org
The integration of flow chemistry and automation presents a significant opportunity for the synthesis of fluorinated phosphonates. beilstein-journals.org Key advantages include:
Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, minimizing the risks associated with exothermic events or the handling of toxic reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.orgvapourtec.com
Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. nih.gov
Scalability: Production can be easily scaled up by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactions. rsc.org
Automation: Automated flow platforms can streamline the synthesis process, enabling rapid optimization of reaction conditions and the on-demand production of compounds. researchgate.net
The table below outlines how different synthetic steps could be adapted to a flow chemistry setup.
| Synthetic Step | Batch Challenge | Flow Chemistry Advantage |
| Fluorination | Use of hazardous reagents (e.g., DAST); potential for thermal runaway. | Safe handling of reagents in a closed loop; excellent temperature control prevents side reactions. beilstein-journals.orgvapourtec.com |
| Arbuzov Reaction | Requires high temperatures and long reaction times, potentially leading to byproducts. | High-temperature reactions can be conducted safely and efficiently with short residence times, improving product purity. |
| C-P Bond Formation | Can be exothermic; mixing may be inefficient on a large scale. | Superior mixing and heat transfer lead to better reaction control and reproducibility. |
| Multi-step Syntheses | Isolation of intermediates is time-consuming and reduces overall yield. | Telescoped (multi-step) reactions can be performed in-line, eliminating intermediate workups and improving efficiency. |
Future research will focus on developing integrated flow-based processes for the multi-step synthesis of this compound and its derivatives, potentially incorporating in-line purification and analysis for a fully automated "reagent-to-product" system.
Exploration of Novel Reactivity Patterns and Multi-Component Reactions
The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring of this compound significantly influences its reactivity. This electronic perturbation can be harnessed to explore novel chemical transformations and design new multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. nih.gov
Future research will likely investigate how the difluorobenzyl moiety affects the reactivity of the adjacent phosphonate group and the benzylic position. For instance, the acidity of the α-protons in the benzylic position is expected to be enhanced, facilitating the formation of carbanions for use in Horner-Wadsworth-Emmons (HWE) type reactions. chimia.ch This could enable the synthesis of novel fluorinated stilbenes and other vinyl derivatives.
Furthermore, this compound and its precursor, 3,4-difluorobenzaldehyde, are ideal candidates for developing new MCRs. The Kabachnik-Fields reaction, a well-known three-component reaction, is a prime example where these building blocks can be used to generate libraries of α-aminophosphonates. beilstein-journals.orgnih.gov
Emerging Opportunities in MCRs:
Ugi and Passerini Reactions: Exploring the use of 3,4-difluorobenzaldehyde in isocyanide-based MCRs to create complex, fluorine-containing peptidomimetics and ester derivatives.
Petasis Reaction: A three-component reaction involving an amine, a boronic acid, and a carbonyl (like 3,4-difluorobenzaldehyde) to synthesize α-amino acids and their derivatives.
Novel Cascade Reactions: Designing new one-pot sequences where the initial phosphonate product undergoes further in-situ transformations, leading to complex heterocyclic structures. beilstein-journals.org
The table below highlights potential MCRs and the novel structures they could generate.
| Multi-Component Reaction | Reactants | Potential Product Class |
| Kabachnik-Fields | 3,4-Difluorobenzaldehyde, Amine, Diethyl phosphite | α-Aryl-α-aminophosphonates beilstein-journals.orgnih.gov |
| Ugi Four-Component | 3,4-Difluorobenzaldehyde, Amine, Isocyanide, Carboxylic Acid | Fluorinated α-acylamino-amides |
| Biginelli Reaction | 3,4-Difluorobenzaldehyde, Urea/Thiourea, β-Ketoester | Dihydropyrimidinones with a difluorophenyl substituent |
| Hantzsch Dihydropyridine Synthesis | 3,4-Difluorobenzaldehyde, Ammonia, 2 equiv. β-Ketoester | Dihydropyridines with a difluorophenyl substituent |
By systematically exploring these reactivity patterns, chemists can unlock new synthetic pathways and rapidly generate diverse molecular architectures built around the 3,4-difluorobenzylphosphonate core.
Advanced Computational Design of Fluorinated Phosphonate Derivatives for Specific Applications
Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, thereby guiding the rational design of new molecules with desired functions. nih.gov For fluorinated phosphonates, computational methods can be employed to predict how the incorporation of the 3,4-difluorobenzyl group will affect a molecule's biological activity, metabolic stability, and material properties. researchgate.net
The introduction of fluorine can dramatically alter a molecule's conformational preferences, electronic distribution, and noncovalent interactions. nih.gov Density Functional Theory (DFT) calculations can be used to model these effects and predict key properties such as:
Binding Affinity: Molecular docking simulations can predict how a designed phosphonate derivative will bind to a specific biological target, such as an enzyme active site. This is crucial for designing potent enzyme inhibitors. researchgate.net
Physicochemical Properties: Properties like lipophilicity (logP), acidity (pKa), and metabolic stability can be calculated. The electron-withdrawing fluorine atoms are known to lower the pKa of the phosphonic acid group, making it a better mimic of the phosphate (B84403) group found in biological systems. researchgate.net
Reactivity and Spectral Properties: Computational models can predict the outcome of chemical reactions and calculate spectroscopic data (e.g., NMR spectra) to aid in structure elucidation.
The table below presents key computational techniques and their specific applications in designing fluorinated phosphonate derivatives.
| Computational Technique | Application | Design Goal |
| Quantum Mechanics (e.g., DFT) | Calculate electron distribution, bond energies, and reaction pathways. Predict pKa and conformational preferences. nih.gov | Design molecules with optimal electronic properties for binding or reactivity. Improve phosphate mimicry. researchgate.net |
| Molecular Docking | Simulate the binding of a ligand to the active site of a protein. | Design potent and selective enzyme inhibitors by optimizing interactions with the target protein. |
| Molecular Dynamics (MD) | Simulate the movement of a molecule and its interactions with its environment (e.g., water, protein) over time. | Assess the stability of a ligand-protein complex and understand the dynamic nature of binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop statistical models that correlate chemical structure with biological activity. | Predict the activity of new, unsynthesized compounds and prioritize synthetic targets. |
By integrating these computational approaches with synthetic chemistry, researchers can accelerate the discovery and development of novel this compound derivatives for a wide range of applications, from new pharmaceuticals to advanced materials, in a more efficient and resource-conscious manner.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing diethyl 3,4-difluorobenzylphosphonate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or Pudovik reactions. For example, a modified Pudovik approach using 3,4-difluorobenzyl chloride with diethyl phosphite under anhydrous conditions with ammonium acetate as a catalyst (e.g., 60°C, 48 hours, ethanol solvent) achieves moderate yields . Optimization strategies include using molecular sieves to absorb water, increasing reaction time, or substituting polar aprotic solvents like DMF .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- NMR : and NMR confirm substituent positions (e.g., fluorine coupling patterns at 3,4 positions) and phosphonate ester peaks (δ ~4.0–4.2 ppm for CHCH) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H] (calculated for CHFOP: 275.07 g/mol) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Protocol : Screen against Gram-negative (e.g., E. coli K12, R2-R4 strains) and Gram-positive bacteria using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and test concentrations from 1–256 µg/mL .
- Data Interpretation : Compare results to structurally similar 3,5-difluorobenzylphosphonates, which showed activity against E. coli (MIC = 32 µg/mL) .
Q. How do solubility and storage conditions impact experimental reproducibility?
- Solubility : The compound is soluble in DMSO, ethanol, and dichloromethane but poorly soluble in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the phosphonate ester .
Advanced Research Questions
Q. How do substituent positions (3,4- vs. 3,5-difluoro) influence antimicrobial activity and mechanism of action?
- SAR Study Design :
- Synthesize analogs with varying fluorine positions and log values.
- Test membrane permeability using fluorescent probes (e.g., NPN assay for outer membrane disruption in E. coli) .
- Contradiction Resolution : Conflicting data between 3,4- and 3,5-substituted derivatives may arise from differences in LPS interaction or steric hindrance. Use molecular docking to compare binding to bacterial enzymes (e.g., enoyl-ACP reductase) .
Q. What advanced analytical methods resolve discrepancies in purity assessments between NMR and LC-MS?
- Integrated Approach :
- 2D NMR (COSY, HSQC) : Identify impurity peaks from residual solvents or phosphonic acid byproducts.
- ICP-OES : Quantify phosphorus content to confirm stoichiometry .
- Batch Consistency : Compare multiple synthesis batches using statistical tools (e.g., ANOVA for LC-MS peak area variability) .
Q. How can computational modeling predict reactivity in downstream derivatization?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity of the phosphorus center.
- Reactivity Prediction : Simulate nucleophilic attack by amines or thiols to design prodrugs or conjugates .
Q. What toxicological assessments are required for regulatory approval in biomedical applications?
- Testing Framework :
- In Vitro Toxicity : Ames test (OECD 471) for mutagenicity and micronucleus assay (OECD 487) in mammalian cells .
- Neurotoxicity Screening : Compare to structurally similar phosphonates with known neurotoxic thresholds (e.g., IC in neuronal cell lines) .
- Migration Studies : For materials science applications, assess leaching using EU No. 10/2011 guidelines (simulant solvents at 40°C for 10 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
